Di-rhodium tetraacetate

Description

Historical Context and Pioneering Research in Dirhodium Catalysis

The field of rhodium catalysis traces its origins to the 1960s, with the groundbreaking discovery of Wilkinson's catalyst, RhCl(PPh₃)₃, for the hydrogenation of alkenes. numberanalytics.comnumberanalytics.com This seminal work established the foundation for the broader development of rhodium-based catalysts in organic synthesis. numberanalytics.com While early studies in metal-catalyzed carbene chemistry often utilized copper, it was later demonstrated that dirhodium tetracarboxylates were significantly superior catalysts for transformations like the intermolecular C-H functionalization of alkanes with ethyl diazoacetate. nih.gov

Significance of Dirhodium(II) Compounds in Catalytic Synthetic Methodology

Dirhodium(II) compounds, and particularly dirhodium tetraacetate, have become indispensable tools in modern catalytic synthetic methodology due to their exceptional efficiency and versatility. nih.govacs.org These complexes, which feature a characteristic paddlewheel-like structure, are highly effective catalysts for a wide array of chemical transformations. nih.govsnnu.edu.cn Their success stems from a bimetallic structure comprising a Rh-Rh bond, four bridging ligands that modulate electrophilicity, and two axial sites for ligand coordination. acs.org

The primary significance of dirhodium(II) catalysts lies in their ability to mediate carbene and nitrene transfer reactions. snnu.edu.cnnih.gov They are particularly renowned for catalyzing:

Cyclopropanation: Dirhodium tetraacetate is an effective catalyst for both intra- and intermolecular cyclopropanation reactions through the decomposition of diazocarbonyl compounds. researchgate.net The development of chiral dirhodium prolinate catalysts has enabled highly enantioselective cyclopropanation reactions. nih.govnih.gov

C–H Insertion: The insertion of a carbene into a carbon-hydrogen bond is a powerful method for creating new organic compounds, and dirhodium tetraacetate is especially effective for this purpose. wikipedia.org These reactions can be performed with high levels of regio- and stereoselectivity, allowing for the functionalization of otherwise unreactive C-H bonds. nih.govresearchgate.net

X–H Insertion: Rhodium(II) carbenoids readily react with amines, alcohols, and thiols (where X = N, O, or S) to yield products of formal X-H bond insertion. chemeurope.comresearchgate.net This process typically proceeds through the formation of an ylide intermediate and is a valuable method for constructing C-N, C-O, and C-S bonds. researchgate.net

The development of chiral dirhodium carboxamidate and binaphthylphosphate ligands has further expanded their utility, enabling exceptional enantiocontrol in these key reactions. nih.govacs.org This has made dirhodium(II) catalysis a vital strategy for the efficient and stereoselective synthesis of complex molecules. nih.govemory.edu

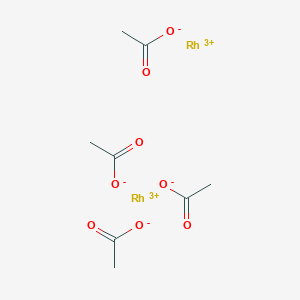

Overview of Dirhodium Tetraacetate as a Prototypical Transition Metal Carboxylate Complex

Dirhodium tetraacetate, with the formula Rh₂(OAc)₄, is a quintessential example of a transition metal carboxylate complex. wikipedia.orgwikipedia.org These complexes feature carboxylate ligands (RCO₂⁻) coordinating to a metal center. wikipedia.org Dirhodium tetraacetate adopts a distinctive "paddlewheel" structure, which is shared by other dimeric carboxylates like copper(II) acetate (B1210297) and chromium(II) acetate. chemeurope.comwikipedia.org This structure consists of a pair of rhodium atoms, each with an octahedral geometry. chemeurope.com The two metal centers are linked by a Rh-Rh bond (approximately 2.39 Å) and bridged by four acetate ligands. chemeurope.comwikipedia.org The axial positions of the rhodium atoms are typically occupied by weakly coordinating ligands, such as water, which are readily exchangeable. wikipedia.org This structural arrangement, with its open axial sites and electron-deficient metal centers, is crucial to its catalytic activity. nih.govnih.gov

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₂O₈Rh₂ nih.gov |

| Molar Mass | 441.99 g/mol wikipedia.orgnih.gov |

| Appearance | Emerald green powder chemeurope.comwikipedia.org |

| Solubility in Water | Soluble chemeurope.comwikipedia.org |

| Solubility in Other Solvents | Soluble in polar organic solvents chemeurope.comwikipedia.org |

| Melting Point | Decomposes >100 °C chemeurope.comwikipedia.org |

| Crystal Structure | Monoclinic chemeurope.comwikipedia.org |

| Coordination Geometry | Octahedral chemeurope.comwikipedia.org |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H12O8Rh2+2 |

|---|---|

Molecular Weight |

441.99 g/mol |

IUPAC Name |

rhodium(3+);tetraacetate |

InChI |

InChI=1S/4C2H4O2.2Rh/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+3/p-4 |

InChI Key |

VUPQHSHTKBZVML-UHFFFAOYSA-J |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+3].[Rh+3] |

physical_description |

Green powder; Insoluble in water; [Alfa Aesar MSDS] |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Preparation of Dirhodium Tetraacetate

Established Synthetic Routes to Dirhodium(II) Tetraacetate

The synthesis of dirhodium(II) tetraacetate is well-established, with the most common method involving the reaction of a rhodium(III) precursor with acetic acid.

Preparation via Heating Hydrated Rhodium(III) Chloride in Acetic Acid

A widely employed and efficient method for synthesizing dirhodium(II) tetraacetate involves heating hydrated rhodium(III) chloride in a mixture of acetic acid and methanol. wikipedia.orgchemeurope.com This process facilitates the reduction of rhodium(III) to rhodium(II) and the formation of the characteristic paddlewheel structure with four bridging acetate (B1210297) ligands. The resulting product is an emerald green powder. chemeurope.com The initial product is often a bis(methanol) complex, which can be easily desolvated. wikipedia.org

Ligand Exchange Reactions for Dirhodium Tetraacetate Derivatives

A key feature of dirhodium(II) tetraacetate is its ability to undergo ligand exchange reactions, where the acetate groups are replaced by other ligands. chemeurope.comnih.gov This versatility allows for the synthesis of a diverse range of derivatives with tailored electronic and steric properties, which in turn influences their catalytic activity and selectivity. rsc.org These reactions are typically conducted in a refluxing solvent, such as chlorobenzene, to facilitate the removal of the displaced acetic acid and drive the equilibrium towards the desired product. nih.gov

Replacement of Acetate Groups with Other Carboxylates and Related Ligands

The acetate ligands on the dirhodium core can be readily exchanged for other carboxylates, carboxamidates, and related groups. chemeurope.comnih.gov This process is a cornerstone in the development of new catalysts, as the nature of the bridging ligand significantly impacts the catalyst's electrophilicity and can introduce asymmetry for stereoselective transformations. researchgate.net For instance, exchanging acetate for electron-withdrawing groups like trifluoroacetate (B77799) can enhance the Lewis acidity of the catalyst. wikipedia.orgrsc.org The exchange with chiral ligands, such as N-protected amino acids, has been instrumental in the development of asymmetric catalysts for reactions like C-H insertion. nih.gov

Synthesis of Labeled Dirhodium Tetraacetate for Binding Studies

For mechanistic and binding studies, isotopically labeled dirhodium tetraacetate is a valuable tool.

Tritium-labeled dirhodium tetraacetate ([³H]Rh₂(OAc)₄) can be synthesized for use in binding studies, such as equilibrium dialysis. akjournals.com This is achieved through a ligand exchange reaction where dirhodium tetraacetate is refluxed with sodium [³H]acetate in dry ethanol. akjournals.com The specific activity of the resulting labeled compound is dependent on the reaction time and the molar ratio of the reactants. akjournals.com This method allows for the preparation of a stable, high-specific-activity product that is suitable for investigating interactions with biomolecules. akjournals.com

Generation of Catalysts with Varied Steric Environments via Ligand Exchange

Ligand exchange is a powerful strategy for creating dirhodium catalysts with diverse steric environments, which is crucial for controlling site-selectivity in catalytic reactions. nih.govnih.gov By introducing bulky ligands, the catalyst can be designed to favor reactions at less sterically hindered positions on a substrate. nih.govemory.edu

A notable example is the synthesis of catalysts derived from triarylcyclopropane carboxylate ligands. nih.govnih.gov These sterically demanding ligands are introduced via a ligand exchange reaction with dirhodium tetraacetate. nih.gov The resulting catalysts can exhibit high site-selectivity, for instance, favoring the functionalization of primary C-H bonds over more electronically favored secondary or tertiary C-H bonds. emory.edu This approach allows for the creation of a "library" of catalysts with tunable steric properties, enabling catalyst-controlled C-H functionalization. nih.gov The self-assembly of four C₁-symmetric ligands around the dirhodium core can generate elaborate C₄-symmetric bowl-shaped catalysts capable of highly selective transformations. nih.gov

Below is a table summarizing examples of ligand exchange reactions on dirhodium tetraacetate to generate catalysts with varied steric and electronic properties.

| Starting Material | Exchanging Ligand | Resulting Derivative | Purpose/Application |

| Dirhodium(II) tetraacetate | Other carboxylates (e.g., trifluoroacetic acid) | Dirhodium(II) tetracarboxylates | Modify electronic properties, enhance Lewis acidity. wikipedia.orgrsc.org |

| Dirhodium(II) tetraacetate | Chiral N-protected amino acids (e.g., prolinates) | Chiral dirhodium(II) tetracarboxylates | Asymmetric catalysis, enantioselective C-H insertion. nih.gov |

| Dirhodium(II) tetraacetate | Sodium [³H]acetate | [³H]Dirhodium(II) tetraacetate | Binding and mechanistic studies. akjournals.com |

| Dirhodium(II) tetraacetate | Triarylcyclopropane carboxylates | Sterically demanding dirhodium catalysts | Control site-selectivity in C-H functionalization. nih.govnih.govemory.edu |

| Dirhodium(II) tetraacetate | Phthalimido amino acids | Chiral dirhodium catalysts | Asymmetric C-H functionalization. nih.gov |

Synthesis of Chiral Carboxamide Catalysts via Ligand Displacement

The inherent capacity of dirhodium(II) tetraacetate to undergo ligand exchange is a cornerstone of its utility in catalysis, enabling the replacement of acetate with other carboxylates or analogous carboxamidates. acs.org This exchange process is fundamental to the development of chiral dirhodium(II) catalysts for asymmetric synthesis. acs.orgscispace.com By strategically substituting the achiral acetate ligands with chiral carboxamidate ligands, it is possible to create a chiral environment around the dirhodium core, which can induce high levels of stereocontrol in various chemical transformations. acs.org

The synthesis of these chiral catalysts is often achieved by reacting dirhodium tetraacetate directly with the desired chiral ligand. nih.gov A common class of ligands used for this purpose are cyclic amides, such as those derived from amino acids. acs.org These ligands are designed to create a specific steric and electronic environment that influences the conformation of reaction intermediates, such as attached carbenes, thereby directing the stereochemical outcome of the reaction. acs.org The ester functionality within these chiral ligands, which can be configured as either S or R, is often crucial for achieving high enantiocontrol. acs.org

The general procedure involves a ligand exchange reaction where four equivalents of a chiral carboxylic acid or a related amide are reacted with dirhodium tetraacetate. nih.gov This self-assembly process generates elaborate, high-symmetry catalysts from C₁-symmetric ligands. nih.gov For example, the condensation of a phthalic anhydride (B1165640) derivative with an amino acid like tert-leucine generates a chiral carboxylic acid ligand, which is then subjected to a ligand exchange with dirhodium tetraacetate to form the final C₄-symmetric bowl-shaped catalyst. nih.gov The yields for such ligand exchange reactions can be quite high, often ranging from 82% to 96%. nih.gov

The structural rigidity of the resulting dirhodium carboxamidate complexes, combined with the specific steric bias imparted by the chiral ligands, leads to highly effective and selective catalysts for reactions such as intramolecular cyclopropanation and carbon-hydrogen insertion. acs.org

| Ligand Type | Precursor | Key Feature | Catalyst Application | Reference |

|---|---|---|---|---|

| Chiral Carboxamidates (Cyclic Amides) | Dirhodium(II) tetraacetate | Structural rigidity, defined steric environment | Asymmetric cyclopropanation, C-H insertion | acs.org |

| Triphenylcyclopropane Carboxylate (TPCP) | Dirhodium(II) tetraacetate | Sterically crowded environment | Site-selective C-H functionalization | nih.gov |

| Tetraarylphthalimido-carboxylate | Dirhodium(II) tetraacetate | Forms C₄-symmetric "bowl-shaped" catalysts | Site-selective and enantioselective C-H functionalization | nih.gov |

Preparation of Heteroleptic Paddlewheel-Type Dirhodium Complexes

Heteroleptic dirhodium(II,II) paddlewheel complexes, which feature more than one type of bridging ligand, offer a powerful tool for fine-tuning catalytic properties. rsc.org Their synthesis is a key area of research, providing access to catalysts with tailored steric and electronic characteristics. rsc.orgnih.gov A primary method for their preparation is the partial carboxylate-exchange reaction of a homoleptic precursor, such as dirhodium tetraacetate, [Rh₂(O₂CCH₃)₄]. mdpi.com

One strategy involves reacting the homoleptic complex with a substoichiometric amount of a different carboxylic acid. For instance, decreasing the amount of naphthalenecarboxylic acid (n-HNC) in a reaction with [Rh₂(O₂CCH₃)₄(H₂O)₂] leads to the formation of corresponding heteroleptic complexes. semanticscholar.org A more controlled approach was used to synthesize a ferrocene-bearing heteroleptic complex, [Rh₂(fca)(piv)₃] (where fca is ferrocenecarboxylate and piv is pivalate), via the carboxylate-exchange reaction of [Rh₂(piv)₄] with ferrocenecarboxylic acid. mdpi.com Similarly, the heteroleptic complex [Rh₂(O₂CCH₃)₃(PABC)] (where PABC is para-aminobenzenecarboxylate) was synthesized, demonstrating the versatility of this method. mdpi.com

Another successful approach involves a carefully controlled reaction with a strong acid. A heteroleptic complex was synthesized in good yield on a significant scale by exposing the homoleptic dirhodium acetamidate complex, [Rh₂(acam)₄], to neat trifluoroacetic acid at 60 °C. nih.gov The key to isolating the desired heteroleptic product is precise control of the reaction time, typically around 20-25 minutes. nih.gov

These synthetic methods provide access to a diverse range of heteroleptic dirhodium paddlewheel complexes, which are valuable as carbene transfer catalysts and allow for systematic investigation into structure-activity relationships. rsc.orgmdpi.com

| Target Complex | Precursor Complex | Reagent(s) | Method | Reference |

|---|---|---|---|---|

| [Rh₂(fca)(piv)₃] | [Rh₂(piv)₄] | Ferrocenecarboxylic acid (fcaH) | Carboxylate Exchange | mdpi.com |

| [Rh₂(O₂CCH₃)₃(PABC)] | Not specified, likely [Rh₂(O₂CCH₃)₄] | para-Aminobenzenecarboxylic acid (PABC) | Ligand Exchange | mdpi.com |

| [Rh₂(acam)₃(O₂CCF₃)] | [Rh₂(acam)₄] | Trifluoroacetic acid | Partial Ligand Exchange | nih.gov |

| Heteroleptic n-naphthoate complexes | [Rh₂(O₂CCH₃)₄(H₂O)₂] | n-Naphthalenecarboxylic acid (n-HNC) | Substoichiometric Ligand Exchange | semanticscholar.org |

Synthesis of Dirhodium Tetracarboxylates from Precursors

While ligand exchange on pre-formed dirhodium tetraacetate is a common strategy for generating new catalysts, the synthesis of dirhodium tetracarboxylates from simpler rhodium precursors is also a crucial process. A prevalent precursor for these syntheses is rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O). doi.orgacs.org

A direct and mild synthesis protocol has been developed to produce rhodium(II) carboxylates from RhCl₃·xH₂O. acs.org This method utilizes key inorganic additives to prevent the over-reduction of rhodium to its metallic state (rhodium black), which can be a significant side reaction, especially with chelating carboxylate ligands. acs.org This improved process allows important rhodium(II) catalysts to be synthesized in a single operation and drastically reduces the excess of carboxylate ligand required. acs.org

An alternative straightforward methodology involves the ethanol-mediated reduction of RhCl₃·3H₂O in the presence of the desired carboxylate ligand. For example, the reaction with [K{O₂CCH₂(OCH₂CH₂)₂OCH₃}] produces the ethylene (B1197577) glycol-functionalized rhodium(II) carboxylate [Rh₂{O₂CCH₂(OCH₂CH₂)₂OCH₃}₄]n. doi.org

Dirhodium tetracarboxylates can also be synthesized from other dirhodium precursors. Solvothermal reactions between dirhodium tetraacetate dihydrate, [Rh₂(O₂CCH₃)₄(H₂O)₂], and various naphthalenecarboxylic acids at high temperatures are effective for producing new paddlewheel-type dirhodium tetra-µ-(n-naphthoate) complexes. semanticscholar.org Similarly, heating [Rh₂(OAc)₄] with dicarboxylic acids in a high-boiling solvent like N,N-dimethylaniline can produce cis-chelate dirhodium tetracarboxylate complexes. rsc.org These methods highlight the synthesis of new, functional dirhodium tetracarboxylates from both simple rhodium salts and existing dirhodium complexes.

Advanced Structural Characterization and Spectroscopic Analysis of Dirhodium Tetraacetate Systems

Coordination Geometry and Paddlewheel Structure

Dirhodium tetraacetate, [Rh₂(μ-O₂CCH₃)₄], is a hallmark example of a paddlewheel complex, characterized by a unique coordination geometry that facilitates its diverse catalytic and biological activities. nih.gov The core of the structure consists of two rhodium(II) ions held in close proximity by four bridging acetate (B1210297) ligands. This arrangement results in a D₄h symmetry for the unligated complex. Each rhodium atom is coordinated to four oxygen atoms from the acetate ligands in a square planar-like fashion, and a single bond exists between the two rhodium atoms. The molecule features two axial sites, one on each rhodium atom, which are available for coordination by donor ligands. nih.govchemrxiv.org This paddlewheel structure is a common motif for several dinuclear transition metal carboxylates. chemrxiv.org

Influence of Bridging Ligands on Rhodium-Rhodium Bond Distance and Torsion Angle

The electronic properties of the bridging ligands directly affect the Rh-Rh bond length. Electron-withdrawing groups on the carboxylate ligands, such as trifluoroacetate (B77799) (tfa), tend to decrease the electron density on the rhodium centers. rsc.orgnih.gov This can lead to a slight lengthening of the Rh-Rh bond as the metal-metal interaction is weakened. Conversely, electron-donating groups can increase electron density and potentially shorten the Rh-Rh bond. For instance, the substitution of acetate with more electron-donating amidate ligands can influence the electronic structure and, consequently, the Rh-Rh distance. researchgate.net

The steric bulk of the bridging ligands also has a profound effect on the geometry. Large, sterically demanding ligands can induce distortions in the paddlewheel structure, leading to changes in the Rh-Rh bond distance and the torsion angle (defined by the O-Rh-Rh-O dihedral angle of two trans-disposed bridging ligands). In an ideal D₄h symmetry, this torsion angle is 0°. However, bulky substituents on the bridging ligands can cause a twisting of the two Rh(O₄) units relative to each other, resulting in a non-zero torsion angle. researchgate.net For example, the use of bulky triphenylcyclopropane carboxylate ligands can lead to a distorted C₄ symmetric structure. nih.gov

| Bridging Ligand Type | Electronic Effect | Steric Effect | Impact on Rh-Rh Distance | Impact on Torsion Angle |

| Acetate (in [Rh₂(OAc)₄]) | Reference | Moderate | ~2.38 Å | ~0° |

| Trifluoroacetate | Electron-withdrawing | Similar to acetate | Slight increase | Minimal change |

| Amidates | Electron-donating | Can vary significantly | Can decrease | Can increase with bulky groups |

| Triphenylcyclopropane carboxylate | Electron-donating | High | Can vary | Significant increase |

Axial Ligand Coordination in Paddlewheel Complexes

The two axial positions of the dirhodium paddlewheel complex are readily accessible for coordination by a wide variety of Lewis basic ligands. chemrxiv.org This axial ligation is a critical aspect of the chemistry of dirhodium tetraacetate, as it directly influences the electronic structure, reactivity, and catalytic activity of the complex. nsf.govmorressier.com The coordination of axial ligands occurs without disruption of the paddlewheel framework. researchgate.net

The strength of the axial ligand coordination depends on the donor ability of the ligand. Strong σ-donors form more stable adducts and can significantly perturb the electronic properties of the dirhodium core. nsf.gov This interaction involves the donation of electron density from the ligand's highest occupied molecular orbital (HOMO) into the vacant σ* orbital of the Rh-Rh bond. This population of the antibonding orbital leads to a lengthening and weakening of the Rh-Rh bond. acs.org The extent of this bond lengthening is often correlated with the donor strength of the axial ligand. researchgate.netacs.org

For example, coordination of strong donors like phosphines or arsines results in a noticeable increase in the Rh-Rh bond distance compared to the unligated complex or adducts with weaker donors like water or acetonitrile. capes.gov.br The trans influence is also a significant factor, where the coordination of a strong donor at one axial site can weaken the bond to a ligand at the opposite axial site.

| Axial Ligand | Donor Type | Rh-Rh Bond Distance (Å) | Reference |

| None (or weakly bound solvent) | - | ~2.38 | researchgate.net |

| Water | Weak σ-donor | ~2.40 | acs.org |

| Acetonitrile | Weak σ-donor | ~2.41 | chemrxiv.org |

| Pyridine (B92270) | Moderate σ-donor | ~2.42 | acs.org |

| Triphenylphosphine | Strong σ-donor | ~2.45 | acs.org |

| Triphenylarsine | Strong σ-donor | ~2.47 | capes.gov.br |

Crystallographic Studies and Polymorphism

X-ray crystallography has been an indispensable tool for elucidating the precise three-dimensional structure of dirhodium tetraacetate and its derivatives, confirming the iconic paddlewheel geometry and providing detailed information on bond lengths and angles. rsc.orgsciforum.net

Impact of Solvents on Crystal Structure and Supramolecular Assemblies

Solvents can play a multifaceted role in the crystallization of dirhodium tetraacetate, influencing not only the crystal packing but also acting as axial ligands. The ability of solvent molecules to coordinate to the axial sites of the dirhodium unit is a key factor in the formation of different crystal structures and supramolecular assemblies. chemrxiv.org

The intermolecular interactions between the paddlewheel complexes and the solvent molecules, as well as between the complexes themselves (e.g., van der Waals forces, C-H···O interactions), govern the crystal packing. In some cases, the axial coordination of a solvent molecule to one dirhodium unit and another interaction with a neighboring unit can lead to the formation of one-dimensional chains or more complex three-dimensional networks. For example, a heteroleptic dirhodium complex with a para-aminobenzenecarboxylate ligand was shown to form a one-dimensional polymeric structure through axial coordination of an amino group from a neighboring molecule. mdpi.com

X-ray Crystallographic Analysis of Dirhodium Tetraacetate Adducts and Derivatives

X-ray crystallography has been extensively used to characterize a wide array of adducts and derivatives of dirhodium tetraacetate. These studies provide invaluable insights into the nature of the axial and equatorial ligand interactions and their effects on the paddlewheel core.

Derivatives with Modified Bridging Ligands: The substitution of the acetate ligands with other carboxylates or amidates leads to a diverse range of derivatives. Crystallographic analysis of these compounds has shown how changes in the bridging ligands can induce steric and electronic effects that alter the dirhodium core. For instance, chiral dirhodium catalysts derived from triphenylcyclopropane carboxylate ligands have been structurally characterized, revealing D₂ or C₂ symmetric structures in the solid state depending on the substituents. nih.gov Similarly, the crystal structure of a diruthenium paddlewheel complex with mixed naphthyridine-carboxylate and trifluoroacetate ligands demonstrates a cis-2:2 arrangement around the dinuclear core. researchgate.net

Spectroscopic Characterization Techniques

A variety of spectroscopic techniques are employed to characterize dirhodium tetraacetate and its derivatives, each providing unique information about the electronic structure, bonding, and molecular environment.

UV-Visible Spectroscopy: The electronic spectrum of dirhodium tetraacetate is characterized by a distinctive visible absorption band, typically around 550-600 nm. nsf.govacs.org This band is assigned to the π(Rh-Rh) → σ(Rh-Rh) electronic transition. nsf.gov The energy of this transition is sensitive to the presence and nature of axial ligands. Coordination of a Lewis base to the axial position raises the energy of the σ* orbital, causing a blue shift (to higher energy) in this absorption band. nsf.govacs.org The magnitude of this shift can be correlated with the σ-donor strength of the axial ligand. nsf.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity and purity of dirhodium tetraacetate and its derivatives by characterizing the organic ligands. More advanced NMR techniques, including ¹⁰³Rh NMR, can provide direct information about the rhodium centers. The chemical shift of ¹⁰³Rh is sensitive to the coordination environment, including the nature of both the bridging and axial ligands. researchgate.net

Infrared (IR) and Raman Spectroscopy: IR spectroscopy is useful for identifying the vibrational modes of the carboxylate ligands, particularly the asymmetric and symmetric COO⁻ stretching frequencies. Changes in these frequencies can indicate alterations in the coordination mode of the carboxylate groups. Raman spectroscopy has been instrumental in identifying the Rh-Rh stretching vibration, which typically appears in the range of 270-300 cm⁻¹. capes.gov.br The frequency of this mode is a direct probe of the strength of the metal-metal bond and is sensitive to the nature of the axial ligands. capes.gov.br

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a valuable tool for determining the molecular weight and confirming the composition of dirhodium tetraacetate complexes. It can also be used to study the formation of adducts in solution, for example, with DNA or proteins. rsc.orgsciforum.net

X-ray Absorption Spectroscopy (XAS): Techniques like Extended X-ray Absorption Fine Structure (EXAFS) can provide information about the local coordination environment of the rhodium atoms, including bond distances and coordination numbers, even in non-crystalline samples. nih.gov

NMR Spectroscopy (e.g., ¹H NMR, ¹³C CPMAS NMR, ¹⁹F NMR, in situ NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of dirhodium tetraacetate complexes in both solution and solid states.

¹H NMR spectroscopy is routinely used to confirm the presence of acetate ligands and to study the binding of axial ligands. For instance, in studies of amine adducts with dirhodium(II) tetraacetate in CDCl₃ solution, ¹H NMR, along with ¹³C and ¹⁵N NMR, has been used to demonstrate the sequential formation of 1:1 and 2:1 adducts. researchgate.net The complexation shift, which is the difference in chemical shift between the complexed and free ligand, provides information about the binding event. researchgate.net

¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR is particularly useful for analyzing solid samples. For dirhodium tetraacetate powder, broad peaks at δ = 191.7 and 193.3 ppm have been observed, suggesting the presence of two distinct acetate environments, potentially due to intermolecular axial coordination in the crystalline state. nih.gov In studies involving the reaction of dirhodium tetraacetate with cysteine and its derivatives, ¹³C CPMAS NMR has been employed to investigate whether the carboxyl group of the ligand binds to the rhodium ions. nih.gov A significant change in the chemical shift of the COO⁻ signal (ΔδC > 6 ppm) in the ¹³C CPMAS NMR spectrum of a Rh(III)-glutathione complex indicated carboxylate coordination to the rhodium ions. nih.gov

¹⁹F NMR is valuable when fluorinated ligands are incorporated into the dirhodium core. For example, in the study of cis-[Rh₂(OAc)₂(tfa)₂] (where tfa = trifluoroacetate), ¹⁹F NMR spectroscopy was used to investigate its stability and reactivity with proteins. rsc.org The chemical shifts in the ¹⁹F NMR spectra provided insights into the ligand exchange processes, revealing that the trifluoroacetate ligands can be labile and are lost upon interaction with proteins like RNase A. rsc.org

In situ NMR studies allow for the real-time monitoring of reactions involving dirhodium tetraacetate. This technique has been instrumental in studying the kinetics of ligand substitution reactions. However, some reactions, such as the substitution of trifluoroacetate bridging groups, can be too rapid to be monitored by NMR at room temperature. acs.org

Table 1: Representative ¹³C NMR Chemical Shifts for Dirhodium Tetraacetate and its Reaction Products

| Compound/Complex | Functional Group | Chemical Shift (δ, ppm) |

|---|---|---|

| Dirhodium Tetraacetate (solid) | COO⁻ | 191.7, 193.3 |

| Rh(III)-Glutathione Complex (solid) | COO⁻ | Shifted by > 6 ppm |

UV-Vis Absorption Spectroscopy and Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within the dirhodium tetraacetate molecule, providing information about the d-orbital energy levels and the Rh-Rh bond. acs.orgacs.org The spectra of transition metal complexes are characterized by d-d transitions and charge transfer bands. uzh.chillinois.edu

The electronic spectrum of dirhodium tetraacetate dihydrate displays characteristic absorption bands in the visible region. acs.org These bands are sensitive to the coordination environment, particularly the nature of the axial ligands. chemrxiv.org The interaction with donor ligands can cause shifts in the absorption maxima, which can be used to study binding events. chemrxiv.org For example, the reaction of dirhodium tetraacetate with glutathione (B108866) in aqueous solution leads to a breakup of the Rh(II)-Rh(II) bond, which is evidenced by changes in the UV-Vis spectrum. nih.gov Similarly, when studying the interaction of a cis-disubstituted dirhodium tetraacetate derivative with RNase A, time-dependent UV-Vis spectra showed a blue-shift of an absorption peak, indicating a change in the coordination sphere of the dirhodium core. rsc.org

The main electronic transitions in dirhodium(II) carboxylates are generally assigned to promotions of electrons from the Rh-Rh bonding and non-bonding orbitals to the antibonding Rh-Rh σ* orbital. The color of dirhodium tetraacetate and its adducts is a direct consequence of these electronic transitions in the visible range. chemrxiv.org

Table 2: Key UV-Vis Absorption Bands for Dirhodium Tetraacetate Systems

| System | λmax (nm) | Assignment/Observation | Reference |

|---|---|---|---|

| [cis-Rh₂(OAc)₂(tfa)₂] in the presence of RNase A | 449, 576 | Peaks in the visible region, with the 449 nm peak showing a time-dependent blue-shift. | rsc.org |

| Dirhodium tetraacetate with glutathione | - | Spectral changes indicate the breakup of the Rh-Rh bond. | nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large, non-volatile molecules, making it ideal for studying dirhodium tetraacetate and its adducts with biomolecules. rsc.org

ESI-MS has been instrumental in characterizing the products of reactions between dirhodium tetraacetate and various ligands. In the investigation of its reaction with glutathione, ESI-MS analysis of the purified product revealed the presence of binuclear Rh(III) species, specifically [RhIII₂(HA)₄]²⁻ and [RhIII₂(HA)₅]⁴⁻ ions. nih.gov When studying the interaction with cysteine and its derivatives, ESI-MS indicated the formation of dimeric or oligomeric complexes with bridging thiolate groups. nih.gov Furthermore, ESI-MS has been used to probe the binding of dirhodium tetraacetate to DNA, providing complementary information to crystallographic studies. rsc.orgresearchgate.net

The technique can also be used to identify reaction intermediates. For instance, in the synthesis of paddlewheel-type dirhodium tetraacetate, a tetranuclear intermediate complex was isolated and characterized. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ions and analyzing the resulting daughter ions. nih.gov

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and electronic structure of the absorbing atom. It is particularly useful for studying non-crystalline materials and for providing element-specific information.

In the context of dirhodium tetraacetate, Rh K-edge Extended X-ray Absorption Fine Structure (EXAFS) has been used to probe the coordination environment of the rhodium atoms in reaction products. For instance, in the reaction products of dirhodium tetraacetate with cysteine derivatives, EXAFS analysis revealed the presence of 3–4 Rh–S bonds and 2–3 Rh–(N/O) bonds around six-coordinated Rh(III) ions. nih.gov The analysis also provided mean bond distances of 2.33 ± 0.02 Å for Rh-S and 2.09 ± 0.02 Å for Rh-(N/O). nih.gov Furthermore, EXAFS data for the N-acetyl-l-cysteine product supported a Rh(III)···Rh(III) distance of 3.10 ± 0.02 Å, suggesting trithiolate bridges between the rhodium ions. nih.gov Similar Rh-S and Rh-O bond distances, as well as a Rh(III)···Rh(III) distance of 3.11 ± 0.02 Å, were found in the reaction product with glutathione. nih.gov

Infrared Spectroscopy

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups. In the study of dirhodium tetraacetate, IR spectroscopy can be used to confirm the presence and coordination mode of the acetate ligands.

The IR spectra of dirhodium tetraacetate and its isotopically labeled analogues (e.g., with ¹⁸O) have been recorded to assign the key vibrational bands. srce.hr The positions of the carboxylate stretching frequencies (symmetric and asymmetric) are sensitive to the coordination mode of the acetate groups. Changes in these vibrational frequencies upon the formation of adducts or reaction products can provide insights into structural modifications.

Circular Dichroism Spectroscopy for Chiral Complexes

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules.

When dirhodium tetraacetate is modified with chiral ligands, the resulting complexes can be studied using CD spectroscopy. For example, chiral dirhodium(II) tetrakiscarboxylate complexes are used as chiral NMR auxiliaries, and their conformational behavior can be investigated. d-nb.info The ECD (Electronic Circular Dichroism) spectra of chiral rhodium complexes derived from L-phenylalanine have been shown to be temperature-dependent, indicating conformational mobility of the chiral ligands. nih.gov This technique, often combined with theoretical calculations, allows for the structural characterization of these chiral dirhodium complexes in solution. nih.gov CD spectroscopy has also been used to study the adducts formed between dirhodium compounds and proteins. rsc.org

Theoretical and Computational Investigations of Dirhodium Tetraacetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been extensively utilized to model the electronic structure and reactivity of dirhodium tetraacetate and its derivatives. These calculations provide a quantum mechanical description of the molecule, allowing for the investigation of properties that are often difficult or impossible to probe experimentally.

DFT calculations have been instrumental in characterizing the nature of the rhodium-rhodium bond in dirhodium tetraacetate. The ground state electronic configuration of the Rh-Rh bond is determined to be σ²π⁴δ²δ²π⁴. researchgate.net Analysis of the electronic structure indicates the presence of a strong Rh(II)-Rh(II) single bond researchgate.net. The paddlewheel structure of dirhodium tetracarboxylate complexes, featuring a Rh–Rh single bond, has been the subject of both experimental and theoretical investigations for decades chemrxiv.org.

Broken symmetry DFT methods have been employed to study the electronic configurations and the nature of the chemical bonds in dirhodium tetraacetate complexes. These studies have helped to resolve ambiguities in the electronic ground states, indicating that different proposed electronic configurations can originate from the positioning of axial ligands rather than variations in the Rh-Rh bond length researchgate.net. Natural bond orbital (NBO) analysis further supports the presence of a σ-type single bond between the rhodium ions researchgate.netresearchgate.net. DFT calculations have also shown that the electronic structure and spectral characteristics of the dirhodium cage are only minorly influenced by the nature of the carboxylate substituent researchgate.netresearchgate.net.

The interaction with axial ligands, such as water or solvent molecules, has also been computationally explored. Coordination of axial ligands populates a vacant Rh–Rh σ* orbital, leading to observable changes in the complex's color chemrxiv.org. DFT studies have elucidated the electronic transitions responsible for the absorption bands in the visible spectrum, attributing them to d–d and metal-to-metal-ligand charge transfer (MMLCT) excitations researchgate.net.

| Property | Description | Computational Method | Key Finding |

|---|---|---|---|

| Bond Order | Single Bond | DFT, NBO Analysis | A strong σ-type single bond exists between the two rhodium atoms researchgate.netresearchgate.net. |

| Electronic Configuration | σ²π⁴δ²δ²π⁴ | DFT | The ground state electronic configuration of the metal-metal bond researchgate.net. |

| Influence of Axial Ligands | Electronic Perturbation | DFT | Coordination to axial sites populates the Rh-Rh σ* orbital chemrxiv.org. |

DFT calculations have been pivotal in elucidating the mechanisms of reactions catalyzed by dirhodium tetraacetate, particularly C-H functionalization and amination reactions. For intermolecular C-H functionalization, computational studies have proposed a concerted, asynchronous process nih.gov. The reaction is thought to initiate with a hydride-like transfer event, followed by the insertion of the carbene into the C-H bond nih.gov.

In the context of C-H amination, DFT calculations have been used to investigate the mechanism and origins of site-selectivity. These studies suggest that a triplet stepwise pathway is more favorable than a singlet concerted pathway nih.gov. The active species is proposed to be a dirhodium-nitrene complex, and the rate- and site-selectivity-determining step is the hydrogen atom abstraction by this species nih.gov. The formation of the dirhodium carbene intermediate in C-H insertion reactions proceeds through the nucleophilic attack of a diazo compound on the dirhodium catalyst, followed by the extrusion of dinitrogen chemrxiv.org.

DFT has also been employed to explore competing reaction pathways. For instance, in ethylene (B1197577) oligomerization catalyzed by related rhodium complexes, DFT calculations have been used to investigate the energetic selectivity of dimerization, isomerization, and trimerization pathways researchgate.net.

A significant application of DFT in the study of dirhodium tetraacetate-catalyzed reactions is the prediction of stereochemical outcomes. Based on computational analyses of transition states, models have been developed that can predict both the relative and absolute configurations of the products of C-H functionalization reactions nih.gov. These models consider the approach of the substrate to the rhodium-bound carbene, taking into account the steric and electronic properties of the catalyst's ligands and the substrate nih.gov.

For example, in reactions catalyzed by chiral dirhodium tetracarboxylate catalysts, the stereoselectivity is governed by the specific orientation of the substrate as it approaches the carbene intermediate. Computational models can rationalize the observed enantioselectivity by identifying the lowest energy transition state among all possible stereochemical pathways. These predictive models are invaluable for the rational design of new chiral catalysts for asymmetric C-H functionalization emory.edu.

The redox properties of dirhodium tetraacetate are crucial for its catalytic activity in certain reactions. DFT provides a framework for the theoretical estimation of redox potentials. The ground-state redox potential can be computed as the free energy difference between the neutral and oxidized (or reduced) forms of the molecule in solution mdpi.com. This is often achieved using a thermodynamic cycle that combines gas-phase ionization potentials or electron affinities with solvation free energies calculated using a continuum solvent model 3ds.com.

While direct DFT calculations of the redox potentials of dirhodium tetraacetate are not extensively detailed in the provided context, the general methodology is well-established. For a generic molecule M, the oxidation potential can be calculated from the free energy of the M → M⁺ + e⁻ reaction in solution 3ds.com. The accuracy of these predictions is dependent on the choice of the DFT functional and basis set mdpi.comchemrxiv.org. Machine learning models trained on large datasets of computed and experimental redox potentials are also emerging as a powerful tool to complement DFT calculations chemrxiv.org.

| Step | Description | Computational Details |

|---|---|---|

| 1. Gas-Phase Optimization | Optimize the geometries of the neutral and ionized (cation or anion) species in the gas phase. | DFT with an appropriate functional and basis set. |

| 2. Gas-Phase Energy Calculation | Calculate the electronic energies of the optimized species to determine the adiabatic ionization potential or electron affinity. | Single-point energy calculations, often with a larger basis set for higher accuracy. |

| 3. Solvation Free Energy Calculation | Calculate the free energy of solvation for both the neutral and ionized species. | Continuum solvent models (e.g., PCM, SMD) are commonly used. |

| 4. Redox Potential Calculation | Combine the gas-phase energy difference and the solvation free energies within a thermodynamic cycle to compute the redox potential relative to a reference electrode 3ds.com. | The final potential is referenced to a standard electrode, such as the Normal Hydrogen Electrode (NHE). |

Computational Modeling of Ligand Exchange and Coordination

Ligand exchange is a fundamental process in the synthesis of various dirhodium tetracarboxylate catalysts, often starting from dirhodium tetraacetate nih.govacs.org. Computational modeling, particularly with DFT, has been used to understand the mechanism of this process. The ligand exchange is proposed to proceed through a series of consecutive steps:

Coordination of the incoming ligand to an axial position of the dirhodium complex.

Protonation of a bridging acetate (B1210297) ligand.

Release of acetic acid, accompanied by the formation of a new bridge by the incoming ligand researchgate.net.

This sequence is repeated until all four acetate ligands are replaced. DFT calculations can model the energetics of each step, providing insights into the reaction kinetics and thermodynamics.

Computational studies have also investigated the coordination of various ligands to the axial positions of the dirhodium core. For instance, the coordination of solvent molecules has been shown to influence the reactivity and selectivity of C-H insertion reactions chemrxiv.org. In a protein environment, quantum-chemical calculations have been used to understand the unexpected coordination of an imidazole (B134444) ligand to an equatorial site of the dirhodium center, rather than the expected axial position nih.gov. These studies highlight the power of computational modeling in rationalizing complex coordination phenomena.

Theoretical Support for Reaction Pathways

Theoretical calculations provide crucial support for proposed reaction pathways in dirhodium tetraacetate catalysis. By computing the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows for the validation of experimentally proposed mechanisms and can often lead to the discovery of new, unanticipated reaction pathways.

For example, in C-H amination reactions, DFT calculations have not only supported the involvement of a dirhodium-nitrene intermediate but have also elucidated the subtle non-covalent interactions, such as π-π stacking, that can control the site-selectivity of the reaction nih.gov. The computational results can demonstrate how the synergistic combination of the dirhodium complex and the nitrogen source can override the intrinsic reactivity of C-H bonds to achieve selective functionalization at a desired position nih.gov.

Catalytic Applications in Organic Synthesis

Metal Carbene Chemistry

The foundation of dirhodium tetraacetate's utility in synthesis lies in its ability to mediate metal carbene chemistry. The catalytic cycle typically begins with the nucleophilic attack of a diazo compound on one of the axially vacant coordination sites of the dirhodium catalyst. rsc.orgcaltech.edu This is followed by the irreversible extrusion of dinitrogen gas (N₂), a thermodynamically favorable process that results in the formation of a highly reactive rhodium-associated carbene, often referred to as a carbenoid. rsc.orgwikipedia.org This intermediate, while electrophilic, possesses attenuated reactivity compared to a free carbene, allowing for highly selective subsequent reactions. caltech.edunih.gov The nature of the substituents on the original diazo compound—classified as "acceptor," "acceptor/acceptor," or "donor/acceptor"—plays a critical role in modulating the stability and reactivity of the carbenoid intermediate. princeton.edunih.gov

The generation of rhodium carbenoids from diazo compounds is the pivotal step in these catalytic cycles. Dirhodium tetraacetate and its derivatives are exceptionally effective at promoting this transformation under mild conditions. researchgate.net Once formed, the electrophilic rhodium carbenoid can interact with molecules containing lone pairs of electrons, such as amines, sulfides, ethers, and carbonyls. researchgate.net This interaction does not lead to insertion but rather to the formation of an ylide, a species with adjacent positive and negative formal charges. researchgate.net These ylides are valuable synthetic intermediates themselves, capable of undergoing a variety of synthetically useful transformations, including sigmatropic rearrangements and cycloadditions. researchgate.net For instance, α-diazo carbonyl compounds containing an imino group can be induced by rhodium(II) acetate (B1210297) to cyclize, forming a cyclic azomethine ylide, which can then be trapped by a dipolarophile in a 1,3-dipolar cycloaddition reaction. researchgate.net

One of the most prominent applications of dirhodium tetraacetate-catalyzed carbene chemistry is the synthesis of cyclopropanes. wikipedia.orgwikipedia.org In these reactions, the rhodium carbenoid undergoes a formal [2+1] cycloaddition with an olefin (alkene). The reaction is typically stereospecific, meaning the geometry of the starting olefin is retained in the cyclopropane (B1198618) product. wikipedia.org This transformation is highly valued for its efficiency and atom economy in constructing three-membered rings, which are important structural motifs in numerous bioactive molecules and versatile synthetic intermediates. rsc.org

Dirhodium tetraacetate is a robust catalyst for both intermolecular (between two separate molecules) and intramolecular (within the same molecule) cyclopropanation reactions. researchgate.net Intermolecular reactions involve the reaction of a diazo compound and an olefin in the presence of the catalyst. A broad scope of olefins, including electron-rich, neutral, and electron-poor variants, can be effectively cyclopropanated using this method. wikipedia.org

Intramolecular cyclopropanation, where the diazo group and the olefin are part of the same molecule, provides a powerful strategy for constructing bicyclic and polycyclic ring systems. rsc.org This approach has been successfully applied to synthesize complex structures, such as cyclopropane-fused γ-lactones from allylic cyanodiazoacetates. nih.gov

The catalytic prowess of dirhodium tetraacetate extends to reactions with alkynes. The rhodium carbene intermediate can add across the triple bond of an alkyne to generate highly strained but synthetically useful cyclopropenes. nih.gov This cyclopropenation reaction has been developed into a highly enantioselective process through the use of chiral dirhodium catalysts, providing access to chiral cyclopropenes which are valuable building blocks in organic synthesis. emory.eduorganic-chemistry.org For example, dirhodium tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate), or Rh₂(S-DOSP)₄, has been shown to be an effective catalyst for highly enantioselective cyclopropenation reactions between terminal alkynes and vinyldiazoacetates. emory.edu

A significant advancement in rhodium-catalyzed cyclopropanation has been the development of enantioselective variants. This is achieved by replacing the achiral acetate ligands of Rh₂(OAc)₄ with chiral carboxylate or carboxamidate ligands through ligand exchange. nih.govnih.gov These chiral catalysts create a chiral environment around the reactive carbene center, directing the approach of the olefin to favor the formation of one enantiomer of the cyclopropane product over the other.

A wide variety of chiral dirhodium(II) catalysts have been developed and proven effective. For instance, catalysts derived from prolinates, such as Rh₂(S-DOSP)₄, and those based on phthalimido-amino acids, like Rh₂(S-PTAD)₄, have demonstrated exceptional levels of enantioinduction in the cyclopropanation of styrene (B11656) with aryldiazoacetates. nih.gov The optimal catalyst often depends on the specific substrates being used. nih.gov More recently, bulky triarylcyclopropanecarboxylate (TPCP) catalysts have been shown to maintain high enantioselectivity even at very low catalyst loadings (down to 0.001 mol %). nsf.gov

| Catalyst | Aryldiazoacetate Substituent | Enantiomeric Excess (% ee) |

|---|---|---|

| Rh₂(R-DOSP)₄ | Unsubstituted (H) | 87 |

| Rh₂(R-DOSP)₄ | 4-Methyl (4-Me) | 90 |

| Rh₂(R-DOSP)₄ | 4-Methoxy (4-OMe) | 89 |

| Rh₂(R-DOSP)₄ | 2-Chloro (2-Cl) | 92 |

| Rh₂(S-PTAD)₄ | Unsubstituted (H) | 57 |

| Rh₂(S-PTAD)₄ | 4-Methoxy (4-OMe) | 96 |

| Rh₂(S-PTAD)₄ | 2-Chloro (2-Cl) | 97 |

| Rh₂(R-BNP)₄ | 3-Methoxy (3-OMe) | 97 |

Beyond cycloaddition chemistry, rhodium carbenoids are capable of the direct functionalization of carbon-hydrogen (C-H) bonds through insertion reactions. nih.gov This process, wherein the carbene unit inserts into a C-H bond to form a new C-C bond, represents one of the most powerful and atom-economical strategies in modern organic synthesis. researchgate.netchemeurope.com Dirhodium tetraacetate and its derivatives are premier catalysts for mediating these transformations, which can be performed both inter- and intramolecularly. nih.govresearchgate.net

The selectivity of C-H insertion is governed by a combination of electronic and steric factors. rsc.org Generally, there is a preference for insertion into more electron-rich C-H bonds and a regiochemical preference for tertiary (3°) over secondary (2°) over primary (1°) C-H bonds. rsc.org Intramolecular C-H insertion is particularly powerful, with a strong kinetic preference for the formation of five-membered rings (a 1,5-insertion). rsc.org The development of chiral dirhodium catalysts has enabled highly enantioselective C-H insertion reactions, providing asymmetric access to a wide range of valuable organic molecules. nih.govresearchgate.net The use of sterically demanding chiral catalysts can override the inherent substrate biases, leading to catalyst-controlled site-selectivity and stereoselectivity. nih.govacs.org

C-H Insertion Reactions

Regioselective Intramolecular and Regiospecific Intermolecular C-H Insertion into Aliphatic and Aromatic C-H Bonds

Dirhodium(II)-catalyzed C-H insertion represents a powerful methodology for the synthesis of a diverse range of organic compounds. researchgate.net This strategy offers a departure from traditional organic synthesis, which relies on functional groups as the primary control elements for molecular assembly. nih.gov Instead, C-H functionalization allows for the direct modification of C-H bonds, which are ubiquitous in organic molecules. researchgate.net

Intramolecular C-H insertion reactions mediated by dirhodium tetraacetate are particularly effective for constructing cyclic systems, such as cyclopentanes. nih.govacs.org The regioselectivity of these intramolecular reactions is often influenced by both steric and electronic factors within the substrate molecule. nih.govacs.org This allows for a degree of predictability in where the C-H insertion will occur, favoring the formation of five-membered rings.

In the realm of intermolecular reactions, dirhodium tetraacetate and its derivatives have proven to be superior catalysts compared to copper for the C-H functionalization of alkanes with diazoacetates. nih.gov These reactions, however, can sometimes lead to a mixture of products when substrates contain different types of C-H bonds (e.g., primary, secondary, tertiary). nih.gov The inherent reactivity trend for C-H insertion generally follows the order of tertiary > secondary > primary, driven by electronic factors that stabilize the transition state. nih.govsnnu.edu.cn

Dirhodium tetraacetate is effective in promoting carbene insertion into both aliphatic and aromatic C-H bonds. researchgate.netnih.govnih.gov The development of these catalytic systems has evolved to a stage where catalyst-controlled intermolecular functionalization of unreactive primary, secondary, or tertiary C-H bonds can be achieved by selecting the appropriate dirhodium catalyst. nih.gov

Below is a table summarizing examples of regioselective C-H insertion reactions.

| Substrate Type | Reaction Type | Catalyst | Key Outcome |

| Diazoacetates | Intramolecular | Dirhodium tetraacetate | Cyclopentane construction acs.org |

| Alkanes (e.g., pentane) | Intermolecular | Dirhodium tetraacetate | Functionalization of C-H bonds, though mixtures can result nih.gov |

| Substrates with activated C-H bonds | Intermolecular | Chiral Dirhodium Catalysts | High site-selectivity at benzylic, allylic, and α-to-heteroatom positions nih.gov |

| n-Alkanes | Intermolecular | Sterically demanding dirhodium catalysts | Site-selective functionalization at specific unactivated secondary C-H bonds snnu.edu.cnwisc.edu |

Site-Selective and Stereoselective C-H Functionalization

A significant challenge in C-H functionalization is controlling where the reaction occurs on a complex molecule with many similar C-H bonds. wisc.edunih.gov Dirhodium catalysts have been instrumental in addressing this challenge, enabling high levels of site-selectivity and stereoselectivity without the need for directing groups within the substrate. nih.govsnnu.edu.cn

The selectivity of these reactions is governed by a delicate balance of steric and electronic effects. snnu.edu.cn Electronically, C-H bonds that can stabilize a partial positive charge in the transition state are favored. This leads to a general order of reactivity: tertiary C–H bonds are preferred over secondary, which are preferred over primary. snnu.edu.cn Benzylic, allylic, and C-H bonds adjacent to nitrogen or oxygen atoms are also electronically activated and favored for functionalization. nih.gov

However, the sterically demanding nature of the rhodium carbene intermediate can counteract these electronic preferences. snnu.edu.cn By modifying the ligands on the dirhodium catalyst, it is possible to tune its steric profile and, consequently, control the site of C-H insertion. nih.govwisc.edu For instance, the established catalyst Rh₂(S-DOSP)₄ typically favors functionalization at secondary and tertiary C-H bonds. snnu.edu.cn In contrast, more sterically encumbered catalysts can shift the selectivity towards more accessible primary or secondary C-H bonds. snnu.edu.cnwisc.edu

These catalyst systems can achieve not only high site-selectivity but also impressive diastereoselectivity and enantioselectivity, making them powerful tools for asymmetric synthesis. snnu.edu.cnnih.gov The ability to functionalize unactivated C-H bonds in n-alkanes and terminally substituted n-alkyl compounds with high yield and selectivity demonstrates the power of this catalyst-controlled approach. snnu.edu.cn

The table below illustrates the impact of catalyst choice on selectivity.

| Catalyst | Substrate | Preferred Site of Functionalization | Selectivity Control |

| Rh₂(S-DOSP)₄ | n-Alkyl compounds | Secondary and tertiary C–H bonds | Electronic preference dominates snnu.edu.cn |

| Rh₂(R-p-PhTPCP)₄ | n-Alkyl compounds | Primary C–H bonds | Steric hindrance directs reaction to the most accessible site snnu.edu.cn |

| Rh₂[R-3,5-di(p-tBuC₆H₄)TPCP]₄ | n-Alkanes | Most accessible secondary C–H bond (C2 position) | Catalyst sterics override electronic preference for internal C-H bonds wisc.edu |

| Rh₂(S-TCPTAD)₄ | Substrates with tertiary C-H bonds | Most accessible tertiary C–H bonds | Fine-tuning of catalyst sterics for selective tertiary C-H functionalization wisc.edu |

Catalyst-Controlled C-H Functionalization

The ability to dictate the site of C-H functionalization by simply choosing the appropriate catalyst represents a paradigm shift in organic synthesis. nih.govacs.org This approach, known as catalyst-controlled C-H functionalization, aims to overcome the inherent reactivity preferences of a substrate. nih.govwisc.edu Dirhodium tetracarboxylate catalysts have been at the forefront of this development, particularly in reactions involving donor/acceptor carbene intermediates. nih.govnih.gov

The design of dirhodium catalysts with varying steric and electronic properties is key to achieving this control. By systematically modifying the carboxylate ligands surrounding the dirhodium core, researchers have created a library of catalysts, each with a unique reactivity profile. nih.govwisc.edu For example, highly sterically demanding catalysts can direct C-H insertion to the most sterically accessible positions, such as the primary C-H bonds of a terminal methyl group, even when more electronically favored secondary or tertiary C-H bonds are present. snnu.edu.cn

Conversely, less sterically encumbered catalysts can be designed to target the most accessible tertiary C-H bonds. wisc.edu This precise level of control has been demonstrated in the late-stage functionalization of complex molecules, including natural products like steroids and vitamin E derivatives. wisc.edunih.gov The ability to modify such complex structures at specific C-H bonds highlights the synthetic utility of this methodology.

The development of C₄-symmetric, bowl-shaped dirhodium catalysts is a prime example of rational catalyst design. nih.gov The shape of these catalysts is thought to control site-selectivity by how well a substrate can fit into the catalyst's cavity to react with the rhodium-bound carbene. nih.gov This "lock-and-key" type of interaction allows for exceptional levels of site-selectivity, diastereoselectivity, and enantioselectivity. nih.gov

Mechanistic Insights into C-H Functionalization

Computational studies have provided significant insight into the mechanism of dirhodium-catalyzed C-H functionalization. The C-H insertion step is generally proposed to be a concerted, asynchronous process. nih.gov The reaction begins with what resembles a hydride transfer from the substrate to the carbene, followed by the insertion of the carbene into the C-H bond to form the new C-C bond. nih.gov

The selectivity observed in these reactions is influenced by multiple factors throughout the catalytic cycle. The process begins with the reaction of the dirhodium catalyst with a diazo compound, leading to the extrusion of nitrogen gas and the formation of a transient rhodium carbene intermediate. acs.orgchemrxiv.org The energy barrier for this nitrogen extrusion is a critical step. acs.org

These computational models have become predictive for both the relative and absolute configurations of the C-H functionalization products. nih.gov The understanding of these mechanistic details is crucial for the rational design of new, more selective catalysts for C-H functionalization. acs.org

X-H Insertion Reactions (X = N, O, S)

Dirhodium tetraacetate and its derivatives are highly effective catalysts for the formal insertion of carbenes into X-H bonds, where X can be nitrogen, oxygen, or sulfur. researchgate.netrsc.org These reactions proceed through the formation of an ylide intermediate, which then undergoes rearrangement to yield the final insertion product. researchgate.net This methodology provides a direct route to form C-N, C-O, and C-S bonds.

OH and NH Insertions

Dirhodium tetraacetate is an excellent catalyst for the insertion of carbenes derived from diazo compounds into the O-H bonds of alcohols and the N-H bonds of amines. rsc.org Teyssié first reported the high efficiency of dirhodium(II) acetate for O-H insertion reactions in 1973, a discovery that spurred decades of research into these transformations. rsc.org Subsequently, rhodium carboxylates were also found to be efficient for N-H and S-H insertions. rsc.org

N-H insertion reactions catalyzed by dirhodium complexes provide a powerful method for the synthesis of α-amino acid derivatives and dipeptides. semanticscholar.orgresearcher.life Diazoesters react with a wide range of amines in the presence of a dirhodium catalyst to produce the corresponding N-H insertion products in high yields. semanticscholar.orgresearcher.life

While these reactions are often high-yielding, achieving high levels of enantioselectivity in intermolecular N-H and O-H insertions using chiral dirhodium catalysts has proven to be challenging. rsc.orgsemanticscholar.org For instance, the reaction of methyl 2-diazophenylacetate with benzyl (B1604629) carbamate (B1207046) in the presence of various chiral dirhodium(II) catalysts gives the N-H insertion product in good yield, but with negligible enantioselectivity. semanticscholar.org DFT calculations have suggested that the poor enantioselectivity in rhodium(II)-catalyzed O-H insertion is due to the nature of the reaction pathway. rsc.org

Ylide Formation and Subsequent Transformations

The reaction of rhodium(II) carbenoids with Lewis bases containing heteroatoms with lone pairs of electrons (such as oxygen, sulfur, and nitrogen) leads to the formation of ylide intermediates. researchgate.net These ylides are valuable synthetic intermediates that can undergo a variety of synthetically useful transformations. researchgate.net

In the context of X-H insertion, the reaction is believed to proceed via the formation of an oxonium, sulfonium, or ammonium (B1175870) ylide, followed by a rapid proton transfer (a nih.govsnnu.edu.cn-sigmatropic rearrangement) to give the formal insertion product. researchgate.net

Beyond simple X-H insertion, these ylide intermediates can be trapped in other ways. For example, carbonyl ylides, formed from the reaction of rhodium carbenoids with aldehydes, can undergo [3+2] cycloaddition reactions with dipolarophiles. nih.gov The reaction of ethyl diazoacetate with aryl aldehydes in the presence of a dirhodium catalyst can form 1,3-dioxolanes via a carbonyl ylide intermediate. nih.gov The diastereoselectivity of this cycloaddition can be dependent on the catalyst, suggesting that a metal-stabilized ylide is involved in the product-forming step. nih.gov

This reactivity highlights the versatility of dirhodium tetraacetate in generating reactive intermediates that can be harnessed for a broad range of chemical transformations beyond simple insertion reactions.

Cycloaddition Reactions

Dirhodium tetraacetate catalyzes various cycloaddition reactions, which are powerful methods for the formation of cyclic compounds. These reactions proceed through the generation of rhodium carbenoid intermediates from diazo compounds, which then react with suitable partners.

Dirhodium tetraacetate and its derivatives have been shown to catalyze reactions where a rhodium carbenoid intermediate undergoes formal cycloaddition with an aromatic ring. This can occur through a sequence of cyclopropanation followed by rearrangement or through direct C-H insertion into the aromatic system. For instance, the reaction of diazoacetoacetates derived from 4-phenyl enones, when catalyzed by dirhodium carboxylates, yields products of aromatic substitution. utsa.edu While dirhodium tetraacetate itself can facilitate this transformation, more electrophilic catalysts like dirhodium triphenylacetate or dirhodium perfluorobutyrate often provide better yields. utsa.edu

One notable example involves the intramolecular cyclization of an initially formed carbenoid onto an alkyne, which then undergoes C-H insertion into a neighboring aromatic ring to produce a high yield of 8-phenyl-1,8-dihydro-2-oxacyclopenta[a]indenone. researchgate.net

Table 1: Examples of Dirhodium(II)-Catalyzed Aromatic Cycloaddition Reactions

| Diazo Compound | Catalyst | Product | Yield (%) |

| Diazoacetoacetate from 4-phenyl-3-buten-2-one | Rh₂(OAc)₄ | Aromatic substitution product | 30 |

| Diazoacetoacetate from 4-phenyl-3-buten-2-one | Rh₂(TPA)₄ | Aromatic substitution product | 62 |

| Diazo phenylacetic acid 3-phenylprop-2-ynyl ester | Rh₂(OAc)₄ | 8-phenyl-1,8-dihydro-2-oxacyclopenta[a]indenone | High |

Data sourced from multiple studies to illustrate catalyst effects. utsa.eduresearchgate.net

Dirhodium tetraacetate is an effective catalyst for two-component cycloaddition reactions, particularly [3+2] cycloadditions. researchgate.net In these reactions, a rhodium carbenoid, generated from a diazo compound, reacts with a dipolarophile such as an alkene or an isoxazole (B147169) to form a five-membered ring. nih.govacs.org For example, the reaction of an enoldiazo compound with an α-diazocarboximide in the presence of 1 mol% of dirhodium tetraacetate resulted in a 73% combined yield of two regioisomeric cyclopenta researchgate.netnih.govpyrrolo[2,1-b]oxazoles. nih.gov

Another example is the novel rhodium(II)-catalyzed formal [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles, which provides an efficient route to polysubstituted 3-aminopyrroles. acs.org While Rh₂(OAc)₄ can catalyze this reaction, other dirhodium catalysts such as Rh₂(esp)₂ have shown superior reactivity, affording yields as high as 84%. acs.org

Table 2: Dirhodium Tetraacetate-Catalyzed Two-Component Cycloaddition Reactions

| Diazo Compound | Dipolarophile | Product Type | Yield (%) |

| Enoldiazoacetate | α-diazocarboximide | Cyclopenta researchgate.netnih.govpyrrolo[2,1-b]oxazole | 73 (combined) |

| 1-Tosyl-1H-1,2,3-triazole | 5-Phenyl-3-propylisoxazole | 3-Amino-4-acylpyrrole | 47 |

Yields are for reactions catalyzed by or initiated with dirhodium(II) catalysts. nih.govacs.org

Dirhodium tetraacetate is widely used to generate carbonyl ylides from α-diazocarbonyl compounds. researchgate.net These ylides are 1,3-dipoles that can be trapped in situ by a third component (a dipolarophile) to afford five-membered oxygen-containing heterocycles. researchgate.netwikipedia.org This process constitutes a three-component 1,3-dipolar cycloaddition. researchgate.net

The reaction mechanism involves the catalytic decomposition of the diazo compound by dirhodium tetraacetate to form a rhodium carbenoid. This intermediate then reacts with a carbonyl group (often intramolecularly) to generate a carbonyl ylide. wikipedia.org This reactive ylide is then trapped by a dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to yield the final cycloadduct. researchgate.net For instance, the rhodium(II)-catalyzed reaction of 3-(4-diazo-3-oxobutyl)-5-phenyl-Δ²-isoxazoline with DMAD produced a good yield of the diastereomeric cycloadducts. researchgate.net

Table 3: Examples of Dirhodium Tetraacetate-Catalyzed Three-Component 1,3-Dipolar Cycloadditions

| Diazo Compound Source | Carbonyl Source | Dipolarophile | Product | Yield |

| 3-(4-Diazo-3-oxobutyl)-5-phenyl-Δ²-isoxazoline | Intramolecular keto group | DMAD | Diastereomeric cycloadducts | Good |

| Diazoketone 1 | Intramolecular keto group | 3-Methyl-1,2-diphenylcyclopropene | Cycloadduct 4 | 84% |

Illustrative examples of carbonyl ylide trapping reactions. researchgate.netnsc.ru

Dirhodium(II) complexes, particularly chiral dirhodium(II) carboxamidates which can be derived from dirhodium tetraacetate, are highly efficient Lewis acid catalysts for asymmetric hetero-Diels-Alder reactions. nih.govillinois.edu These reactions typically involve the [4+2] cycloaddition of an activated diene with an aldehyde to form dihydropyran derivatives. illinois.edu

While dirhodium tetraacetate itself can act as a Lewis acid, the use of chiral carboxamidate ligands significantly enhances enantioselectivity. nih.gov These catalysts activate the aldehyde dienophile towards addition to the diene. Catalyst loadings can be remarkably low, sometimes as little as 0.01 mol%, with reactions affording high yields and excellent enantioselectivities (up to 97% ee). nih.gov The reaction rate is influenced by the electronic nature of the aldehyde, with electron-withdrawing groups on aromatic aldehydes accelerating the reaction. nih.gov

Table 4: Asymmetric Hetero-Diels-Alder Reactions Catalyzed by Chiral Dirhodium(II) Carboxamidates

| Aldehyde | Diene | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | Danishefsky's Diene | 0.1 | 86 | 96 |

| p-Nitrobenzaldehyde | Danishefsky's Diene | 0.01 | 91 | 98 |

| p-Methoxybenzaldehyde | Danishefsky's Diene | 0.1 | 82 | 98 |

| Acrolein | Danishefsky's Diene | 1.0 | 75 | 86 |

Data represents reactions catalyzed by chiral dirhodium(II) carboxamidates. nih.gov

Oxidation Reactions

Dirhodium tetraacetate and related dirhodium(II) complexes serve as effective catalysts for various oxidation reactions, often utilizing peroxides as the terminal oxidant.

Dirhodium(II) catalysts, in conjunction with an oxidant like tert-butyl hydroperoxide (TBHP), are proficient at oxidizing allylic and benzylic C-H bonds to the corresponding carbonyl compounds. researchgate.net While dirhodium tetraacetate is competent, dirhodium(II) caprolactamate [Rh₂(cap)₄] has been identified as a particularly exceptional catalyst for these transformations, demonstrating high efficiency and selectivity. orgsyn.orgnih.gov

The oxidation of allylic and benzylic alcohols to aldehydes and ketones proceeds under mild conditions, typically at ambient temperature in a solvent like dichloromethane, using stoichiometric amounts of TBHP and a catalytic amount (e.g., 1 mol%) of the dirhodium catalyst. researchgate.net The reaction is generally selective, and a variety of substrates can be converted to their corresponding carbonyl compounds. nih.gov For benzylic oxidations, the addition of a base such as sodium bicarbonate can be optimal for substrate conversion. nih.gov

Table 5: Dirhodium(II)-Catalyzed Oxidation of Allylic and Benzylic Alcohols with TBHP

| Substrate | Catalyst | Product | Yield (%) |

| Cyclohexene | Rh₂(cap)₄ | 2-Cyclohexen-1-one | 85-95 |

| 1,2,3,4-Tetrahydronaphthalene | Rh₂(cap)₄ | α-Tetralone | 60 |

| Dehydroandrosterone (Δ⁵-steroid) | Rh₂(cap)₄ | 7-Keto-Δ⁵-steroid | 87 |

| Phomactin P | Rh₂(cap)₄ | Phomactin K | 52 |

Data represents oxidations catalyzed by dirhodium(II) caprolactamate with TBHP. nih.govorgsyn.orgnih.gov

Oxidative Cyclization Reactions

Dirhodium(II) tetraacetate has demonstrated utility as a catalyst in oxidative cyclization reactions, particularly in the formation of heterocyclic structures. These reactions often involve the formation of a rhodium nitrenoid intermediate, which then undergoes an intramolecular C-H insertion.

A notable application in this area is the dirhodium(II)-catalyzed oxidative cyclization of sulfamate (B1201201) and carbamate esters. researchgate.net This methodology provides an efficient route to cyclic sulfamidates and oxazolidinones, which are valuable building blocks in organic synthesis. The reaction proceeds via the generation of a rhodium nitrenoid from a sulfamate or carbamate precursor in the presence of an oxidant. This reactive intermediate then inserts into a C-H bond within the same molecule to afford the cyclized product.

Further research has explored the dirhodium tetraacetate-catalyzed iminoiodane-mediated reaction of 5-vinyluracil (B15639) derivatives with various aryl and alkyl sulfamates. nih.gov This process leads to a 1,2-oxyamidation of the vinyl group. The proposed mechanism involves the initial formation of a transient N-sulfonylaziridine intermediate, which is then opened regioselectively by an acetate anion, resulting in highly functionalized uracil (B121893) derivatives. nih.gov The addition of an alcohol to the reaction can trap the intermediate to form the corresponding 1-alkoxy products. nih.gov

Isomerization and Redox Reactions

Dirhodium(II) tetraacetate and its derivatives are effective catalysts for isomerization and intramolecular redox reactions, offering pathways to structurally diverse molecules from readily available starting materials.

Isomerization of Alkynyl Ethers

Dirhodium(II) catalysts can promote the isomerization of alkynyl ethers. For instance, when arylmethyl 4-(sulfonyl)-3-butynyl ether is treated with a catalytic amount of a dirhodium catalyst, such as dirhodium(II) tetra(trifluoroacetate) (Rh₂(tfa)₄), it undergoes a cyclization to produce 2-aryl-3-(sulfonyl)-5,6-dihydro-2H-pyran in good yield. This ring closure is highly regioselective, with no formation of the isomeric five-membered ring product. The reaction is believed to proceed through the cleavage of the C-H bond alpha to the ether oxygen, followed by an intramolecular hydrogen transfer to the sulfonylacetylene moiety.

Intramolecular Redox Reactions

In a related transformation, dirhodium(II) catalysts can also effect intramolecular redox reactions of alkynyl ethers that lack a benzylic substituent. For example, the reaction of 2-(5-sulfonyl-4-pentynyl)tetrahydrofuran with the same rhodium catalyst results in the formation of 9-sulfonyl-1-hydroxy-8-nonen-4-one. This outcome is proposed to involve a similar initial C-H bond cleavage alpha to the ether, followed by an intramolecular hydrogen transfer. These reactions showcase the versatility of dirhodium catalysts in promoting complex transformations through controlled hydrogen transfer processes.

Hydroamination and Hydrosilylation Reactions

Dirhodium(II) tetraacetate is a versatile catalyst for both hydroamination and hydrosilylation reactions, facilitating the addition of N-H and Si-H bonds across unsaturated carbon-carbon bonds. nih.gov

In the realm of hydroamination, rhodium catalysts, including dirhodium complexes, have been shown to catalyze the addition of amines to alkynes. These reactions can proceed with high regio- and enantioselectivity, providing access to valuable allylic amines. The catalytic cycle is thought to involve the formation of a rhodium-hydride species which then participates in the hydroamination process.

Dirhodium(II) tetraacetate, often in conjunction with a phosphine (B1218219) ligand like XantPhos, has been found to be an effective catalyst for the regio- and stereoselective hydrosilylation of alkynes. ku.edu This method allows for the synthesis of β-(Z)-vinylsilanes from various terminal alkynes and tertiary silanes. The reaction exhibits broad functional group tolerance. The catalytic system is believed to proceed through the formation of a rhodium-hydride intermediate, which then undergoes migratory insertion of the alkyne followed by reductive elimination to yield the vinylsilane product.

The table below summarizes representative examples of dirhodium-catalyzed hydrosilylation of terminal alkynes.

| Alkyne Substrate | Silane | Product | Yield (%) | Reference |